

LCL521's Inhibition of Dihydroceramide Desaturase: A Comparative Analysis

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Compound of Interest

Compound Name: LCL521 dihydrochloride

Cat. No.: B10814846

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of LCL521's inhibitory effect on dihydroceramide desaturase (DEGS1) with other known inhibitors. The information is supported by experimental data and detailed protocols to aid in research and development.

LCL521 is primarily recognized as a potent lysosomotropic inhibitor of acid ceramidase (ACDase). However, studies have revealed that at higher concentrations, LCL521 also exerts an inhibitory effect on dihydroceramide desaturase (DEGS1), a key enzyme in the de novo sphingolipid synthesis pathway.^{[1][2][3]} This dual inhibitory action positions LCL521 as a molecule of interest for investigating the intricate roles of sphingolipid metabolism in various cellular processes.

This guide compares the inhibitory activity of LCL521 on DEGS1 with other established inhibitors, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved pathways and workflows.

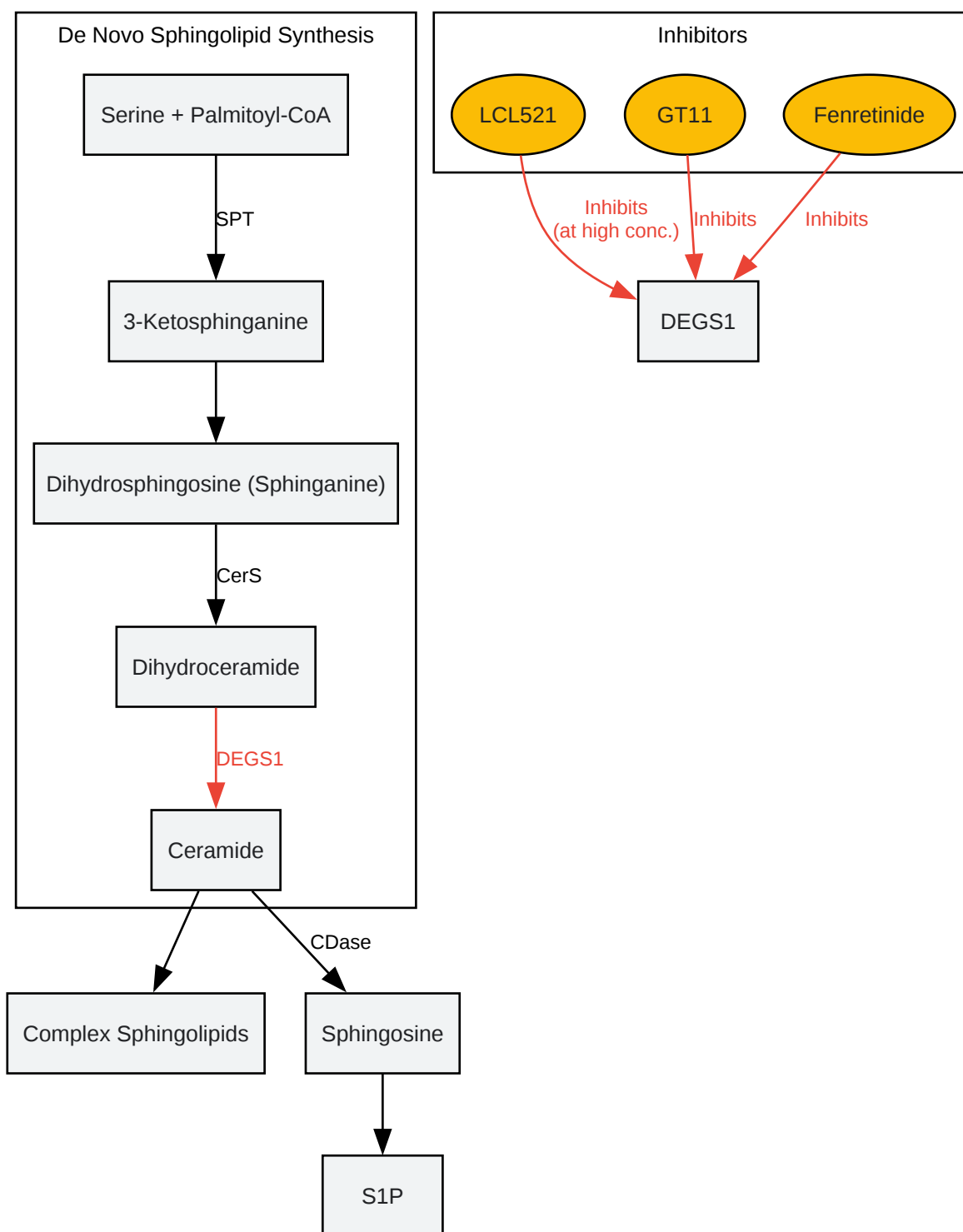
Comparative Inhibitory Activity

The following table summarizes the inhibitory potency of LCL521 and other selected compounds against dihydroceramide desaturase.

Inhibitor	Target Enzyme	IC50 / K _i Value	Cell/System	Reference
LCL521	Dihydroceramide Desaturase (DEGS1)	Inhibition observed at 5 μ M and 10 μ M	MCF7 cells	[3]
GT11 (C8-CPPC)	Dihydroceramide Desaturase (DEGS1)	K _i : 6 μ M	Rat liver microsomes	[4]
IC50: 685 nM	In vitro	[5]		
Fenretinide (4-HPR)	Dihydroceramide Desaturase (DEGS1)	IC50: 2.32 μ M	In vitro	[5]
K _i : 8.28 μ M	In vitro	[4]		
4-oxo-4-HPR	Dihydroceramide Desaturase (DEGS1)	IC50: 1.68 μ M	In vitro	[5]
XM462	Dihydroceramide Desaturase (DEGS1)	IC50: 8.2 μ M	Rat liver microsomes	[4]
PR280	Dihydroceramide Desaturase (DEGS1)	IC50: 700 nM	In vitro	[6]

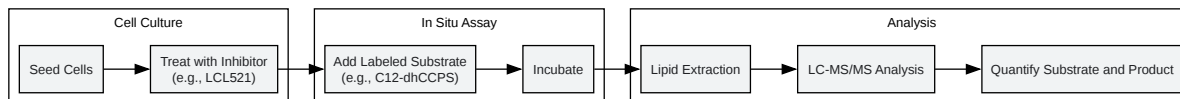
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the sphingolipid metabolic pathway, highlighting the role of dihydroceramide desaturase, and a typical experimental workflow for assessing its inhibition.



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Sphingolipid de novo synthesis pathway and points of inhibition.



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References

- 1. researchgate.net [researchgate.net]
- 2. Dose dependent actions of LCL521 on acid ceramidase and key sphingolipid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose Dependent Actions of LCL521 on Acid Ceramidase and Key Sphingolipid Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of Dihydroceramide Desaturase as a Direct in Vitro Target for Fenretinide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting dihydroceramide desaturase 1 (Des1): Syntheses of ceramide analogues with a rigid scaffold, inhibitory assays, and AlphaFold2-assisted structural insights reveal cyclopropanone PR280 as a potent inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
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